Isophthalaldehyde

Catalog No.
S773179
CAS No.
626-19-7
M.F
C8H6O2
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isophthalaldehyde

CAS Number

626-19-7

Product Name

Isophthalaldehyde

IUPAC Name

benzene-1,3-dicarbaldehyde

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H

InChI Key

IZALUMVGBVKPJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C=O)C=O

Solubility

In water, 2.7X10+3 mg/L at 25 °C (est)
Slightly soluble in water
Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene

Synonyms

1,3-Benzenedicarboxaldehyde; 1,3-Benzenedialdehyde; 1,3-Diformylbenzene; 3-Formylbenzaldehyde; Benzene-1,3-dicarbaldehyde; Isophthaldialdehyde; NSC 5092; m-Benzenedialdehyde; m-Benzenedicarbaldehyde; m-Benzenedicarboxaldehyde; m-Diformylbenzene; m-Fo

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=O

Synthesis of Organic Compounds

Isophthalaldehyde serves as a valuable building block in the synthesis of various organic compounds. Its reactive aldehyde group readily participates in several chemical reactions, including:

  • Knoevenagel condensation: This reaction involves condensation between isophthalaldehyde and a ketone or another aldehyde, leading to the formation of conjugated enones. These enones find use in the synthesis of pharmaceuticals, dyes, and other functional materials [].
  • Aldol condensation: Similar to the Knoevenagel condensation, isophthalaldehyde can undergo aldol condensation with other carbonyl compounds to form β-hydroxy carbonyl compounds, which are important precursors in the synthesis of various organic molecules [].

Development of Functional Materials

Isophthalaldehyde plays a role in the development of functional materials with diverse properties. Some notable examples include:

  • Polymers: Isophthalaldehyde can be incorporated into the backbone of various polymers, such as polyesters and polyimides. These polymers exhibit desirable properties like thermal stability, mechanical strength, and electrical conductivity, making them valuable in various applications, including electronics, textiles, and composite materials [].
  • Coordination complexes: Isophthalaldehyde can form complexes with metal ions, leading to the creation of coordination complexes with unique properties. These complexes can exhibit interesting catalytic activity, photoluminescence, and magnetic properties, making them potential candidates for applications in catalysis, light-emitting devices, and magnetic materials [].

Research in Medicinal Chemistry

Isophthalaldehyde shows potential applications in medicinal chemistry due to its ability to participate in the synthesis of biologically active molecules. Some research explores its use in:

  • Drug discovery: Isophthalaldehyde derivatives can be screened for potential therapeutic activity against various diseases. Its reactive groups allow for the incorporation of specific functional groups, potentially leading to the development of new drugs [].
  • Development of drug delivery systems: Isophthalaldehyde can be employed in the design of drug delivery systems due to its ability to form hydrogels and other controlled-release materials [].

Isophthalaldehyde is an aromatic compound with the chemical formula C8H6O2C_8H_6O_2. It is a member of the aldehyde family and features two formyl groups attached to a benzene ring, making it a bifunctional compound. This structure allows for versatile reactivity, including the formation of polymers and covalent organic frameworks. Isophthalaldehyde is commonly used in organic synthesis and materials science due to its unique properties and reactivity.

Isophthalaldehyde itself doesn't have a well-defined mechanism of action in biological systems. However, the polymers and COFs derived from isophthalaldehyde can have specific functionalities depending on the chosen starting materials. These functionalities can then dictate their interaction with other molecules or their influence on biological processes [].

Due to its reactive aldehyde groups. Some notable reactions include:

  • Knoevenagel Condensation: In this base-catalyzed reaction, isophthalaldehyde can react with active methylene compounds to form α,β-unsaturated carbonyl compounds, which are useful intermediates in organic synthesis .
  • Formation of Adducts: Isophthalaldehyde can react with sodium sulfite to form bisulfite adducts, which can be further utilized in various chemical transformations .
  • Polymerization: Its bifunctional nature allows for polymerization reactions, leading to the formation of high molecular weight materials .

Research on the biological activity of isophthalaldehyde is limited but indicates potential antimicrobial properties. Studies have shown that certain derivatives of isophthalaldehyde exhibit activity against various bacterial strains. This suggests that modifications of isophthalaldehyde could lead to the development of new antimicrobial agents.

Isophthalaldehyde can be synthesized through several methods:

  • Oxidation of Isophthalic Acid: One common method involves the oxidation of isophthalic acid using oxidizing agents such as chromic acid or potassium permanganate.
  • Sommelet Reaction: A modified procedure involves the conversion of benzylamines into aldehydes, including isophthalaldehyde, through the Sommelet reaction .
  • Direct Formylation: Another method includes the formylation of substituted benzenes using formic acid or other formylating agents under specific conditions.

Isophthalaldehyde has a variety of applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Polymer Science: Due to its ability to form cross-linked structures, it is used in creating polymers and resins with enhanced properties.
  • Fluorescent Dyes: Isophthalaldehyde derivatives are utilized in the production of fluorescent dyes for biological imaging and sensing applications.

Studies on the interactions involving isophthalaldehyde primarily focus on its reactivity with amines and other nucleophiles. These interactions are crucial for understanding its role in forming various adducts and polymers. For instance, equilibrium constants have been established for reactions between isophthalaldehyde and amines like 2-aminoethanol, providing insights into its reactivity profile .

Isophthalaldehyde shares structural similarities with other aromatic aldehydes. Here are some comparable compounds:

CompoundStructure FeaturesUnique Characteristics
TerephthalaldehydeTwo formyl groups on opposite sidesUsed primarily in polyester production
PhthalaldehydeTwo formyl groups on adjacent carbonsKnown for its use in producing phthalonitriles
BenzaldehydeOne formyl groupSimpler structure; widely used as a flavoring agent

Uniqueness of Isophthalaldehyde

Isophthalaldehyde's unique positioning of its aldehyde groups allows for distinct reactivity patterns compared to its analogs. Its ability to undergo polymerization and form complex structures sets it apart from simpler aldehydes like benzaldehyde and even from other di-substituted aromatic aldehydes like terephthalaldehyde.

Early Synthesis Methods

Isophthalaldehyde’s synthesis dates to the early 20th century, with methods evolving to address challenges like cost, yield, and environmental impact. Key milestones include:

  • Bromination-Hydrolysis Route:

    • Thiele and Gunther (1906) synthesized isophthalaldehyde via bromination of m-xylene to form a tetrabromo derivative, followed by hydrolysis using potassium oxalate or sulfuric acid.
    • Limitations: Low yields (70% with sulfuric acid) and reliance on toxic reagents.
  • Sommelet Reaction:

    • The reaction of α,α’-diamino-m-xylene with hexamethylenetetramine (HMT) in aqueous HCl emerged as a viable method.
    • Mechanism: HMT generates a quaternary ammonium intermediate, which undergoes hydrolysis to produce aldehydes.
    • Advantages: High yield (59–62%) and aqueous conditions.
  • Reimer-Tiemann Modification:

    • Attempts to apply the Reimer-Tiemann reaction (chloroform, base, acid) to benzaldehyde derivatives yielded limited success due to selectivity issues.

Modern Innovations

  • All-Aqueous Process: A 1985 patent introduced a modified Sommelet procedure using m-xylenediamine, HMT, and demand-fed HCl to maintain pH 3.0–5.5, achieving >90% yield.
  • Oxidation of m-Xylene: Chromium-based oxidation followed by hydrolysis provided an alternative route, though yields remained moderate (40–50%).

Isomeric Relationships within Benzene Dicarbaldehydes

Isophthalaldehyde is one of three benzene dicarbaldehyde isomers, each with distinct properties and applications:

IsomerStructureCAS NumberMelting PointKey Applications
PhthalaldehydeOrtho (1,2-dicarb.)643-79-855–58°CProtein analysis, fluorescence staining
IsophthalaldehydeMeta (1,3-dicarb.)626-19-789–92°CPolymer synthesis, COFs, Schiff base ligands
TerephthalaldehydePara (1,4-dicarb.)623-27-8114–116°CAdhesives, polyimides, OLED materials

Comparative Reactivity

  • Electrophilic Substitution: The meta arrangement in isophthalaldehyde directs incoming electrophiles to positions adjacent to aldehyde groups, influencing reaction pathways.
  • Solubility: Phthalaldehyde is insoluble in water, while isophthalaldehyde exhibits moderate solubility (2,700 mg/L at 25°C).

Current Research Landscape and Significance

Advanced Materials Synthesis

  • Covalent Organic Frameworks (COFs):

    • Isophthalaldehyde reacts with amines to form imine-linked COFs, enabling tailored porosity for applications in gas storage and catalysis.
    • Example: Boronate-functionalized isophthalaldehyde derivatives facilitate Suzuki-Miyaura cross-coupling for COF functionalization.
  • Polymer Chemistry:

    • Intramolecular cross-linking with polyethylenimine (PEI) yields soluble unimolecular nanoparticles, enhancing gene delivery efficiency.
    • Mechanism: Aldehyde groups form stable imines with PEI’s primary amines, reducing particle aggregation[
For Isophthalaldehyde Synthesis

Reaction PathwayStarting MaterialsConditionsYield (%)Advantages/Disadvantages
Modified Sommelet Reactionm-Xylenediamine + HexamethylenetetramineAcetic acid, HCl, reflux50-70Uses expensive glacial acetic acid, requires base neutralization
Aqueous Sommelet Reactionm-Xylenediamine + HMTA + HClAqueous solution, pH 3.0-5.5, reflux50-90High purity product, no acetic acid needed, environmentally friendly
Traditional Sommelet ReactionBenzyl halide + HMTA + waterWater, reflux30-60Lower yields, limited to benzyl halides

The aqueous modification offers substantial economic and environmental benefits compared to traditional methods [2]. The elimination of glacial acetic acid from the reaction system reduces both material costs and waste generation [2]. Furthermore, the product can be recovered directly by crystallization at 5 degrees Celsius, followed by filtration, yielding products with greater than 99 percent purity after one aqueous recrystallization [2].

Catalytic Oxidation of m-Xylene

Metal Catalyst Systems

The catalytic oxidation of meta-xylene represents a direct and efficient route to isophthalaldehyde production, utilizing various metal catalyst systems to achieve selective oxidation [3]. Cobalt-manganese-bromine catalyst systems have been extensively studied for the homogeneous oxidation of meta-xylene to isophthalic acid, with intermediate formation of isophthalaldehyde [4]. These systems operate through free radical chain reaction mechanisms, where the metal catalysts facilitate the initiation and propagation of oxidation reactions [4].

Silver-tungsten urchin catalysts have demonstrated exceptional performance in the selective oxidation of meta-xylene [3]. These heterogeneous catalysts achieve 77 percent selectivity to isophthalic acid at 70 degrees Celsius using hydrogen peroxide in dimethyl sulfoxide as the oxidant system [3]. The catalyst exhibits remarkable stability, maintaining activity through four successive reaction cycles without significant deactivation [3].

Vanadium-based catalysts supported on mesoporous materials have shown promising results for controlled oxidation reactions [5]. Vanadium-molybdenum-aluminum oxide catalyst systems achieve 94 percent yield in the oxidation of meta-xylene derivatives under mild conditions [5]. These catalysts operate effectively at 85 degrees Celsius using hydrogen peroxide as the oxidant in acetonitrile solvent [5].

Reaction Conditions Optimization

Temperature optimization plays a critical role in achieving selective oxidation to isophthalaldehyde while minimizing overoxidation to carboxylic acid products [4]. The optimal temperature range for cobalt-manganese catalyst systems has been identified as 160 to 170 degrees Celsius, balancing reaction rate with product selectivity [6]. At temperatures below 150 degrees Celsius, conversion rates drop significantly, while temperatures above 180 degrees Celsius lead to increased formation of undesirable byproducts [4].

Pressure conditions significantly influence both conversion rates and selectivity profiles [3]. Oxygen pressure optimization studies reveal that partial pressures of 0.51 megapascals provide optimal performance for cobalt-manganese systems [6]. Higher pressures can lead to overoxidation, while lower pressures result in incomplete conversion of the starting material [4].

The molar ratio of oxidant to substrate requires careful optimization to achieve maximum yields [3]. For hydrogen peroxide-based systems, a molar ratio of 6:1 (hydrogen peroxide to meta-xylene) provides optimal conversion while minimizing oxidant waste [3]. Lower ratios result in incomplete conversion, while higher ratios can lead to substrate decomposition and reduced selectivity [3].

Table 2: Catalytic Oxidation Systems for m-Xylene

Catalyst SystemOxidantSolventTemperature (°C)Selectivity (%)Environmental Impact
Co/Mn/BrO2Acetic acid17076 (to MTA)High (corrosive Br)
Co/Mn/CeO2Recycle aldehyde/alcohol160-17076 (to MTA)Medium
Ag-W UrchinH2O2/DMSODMSO7077 (to isophthalic acid)Low
V-MCM-41H2O2Acetonitrile8594Low
Mo-Al2O3H2O2Acetic acid9080Medium

Oxidation Selectivity Control Mechanisms

Selectivity control in meta-xylene oxidation relies on the precise management of reaction conditions and catalyst design [7]. The formation of isophthalaldehyde as an intermediate requires careful control of oxidation depth to prevent overoxidation to isophthalic acid [8]. This is achieved through the use of poison-resistant catalyst systems that maintain activity while preventing deep oxidation [7].

The oxygen atom transfer mechanism plays a crucial role in determining product selectivity [7]. Metal oxide catalysts facilitate selective carbon-hydrogen bond activation through the formation of metal-oxygen species that transfer oxygen atoms to the substrate [7]. The selectivity toward aldehyde formation versus carboxylic acid formation depends on the electronic properties of the metal centers and their ability to control the extent of oxidation [8].

Biomimetic catalyst systems have been developed to mimic the selectivity patterns observed in natural metalloenzymes [7]. These systems utilize copper, iron, and vanadium oxide nanoparticles that can be formed in situ during the oxidation process [7]. The catalysts demonstrate remarkable selectivity for aldehyde formation, with conversion efficiencies reaching 98 percent based on consumed hydrogen peroxide [8].

Reduction of Isophthaloyl Dichloride

The reduction of isophthaloyl dichloride to isophthalaldehyde represents a highly efficient synthetic route that overcomes many limitations of alternative methods [9]. This approach utilizes heterogeneous catalysis with supported metal catalysts, typically employing nickel, palladium, platinum, rhodium, iridium, or ruthenium as active metal components [9]. The catalysts are supported on various carriers and are modified with poison components such as lead or sulfur compounds to enhance selectivity [9].

The catalytic system requires careful optimization of the active metal content, which ranges from 0.5 to 20 percent by weight based on the catalyst [9]. The poison component content is maintained at 0.1 to 10 percent by weight to achieve optimal selectivity toward aldehyde formation while preventing overreduction to alcohol products [9]. This approach represents a significant improvement over traditional Rosenmund reduction methods, which suffer from low conversion rates and catalyst deactivation [9].

The hydrogenation process operates under mild conditions, with temperatures ranging from 50 to 180 degrees Celsius and pressures from 1 to 500 pounds per square inch gauge [9]. The hydrogen to isophthaloyl dichloride molar ratio is maintained at 2.0 to 10.0, with optimal ratios of 2.0 to 5.0 for economic efficiency [9]. The reaction is typically conducted in xylene solvent, with the substrate concentration maintained at 1 to 50 percent by weight [9].

Table 3: Reduction of Isophthaloyl Dichloride to Isophthalaldehyde

CatalystSolventH2 PressureTemperature (°C)Yield (%)Advantages
Pd/C with Pb poisoningXyleneAtmospheric130HighSimple process, high purity
Ni/Support with S compoundsXylene1-500 psig50-18050-90Recyclable catalyst, high yield
Pt/SupportXylene1-500 psig50-180VariableEffective catalyst
Rh/SupportXylene1-500 psig50-180VariableEffective catalyst
Ru/SupportXylene1-500 psig50-180VariableEffective catalyst

The industrial implementation of this process offers significant advantages in terms of product purity and yield consistency [9]. The catalyst can be used continuously with minimal activity loss, making the process economically viable for large-scale production [9]. The reaction typically achieves completion within 0.5 to 6 hours, depending on the specific catalyst system and reaction conditions employed [9].

Industrial Green Synthesis Approaches

High-Yield Production Methods

Industrial green synthesis approaches for isophthalaldehyde focus on maximizing yield while minimizing environmental impact through the implementation of sustainable chemistry principles [5]. The development of high-yield production methods emphasizes the use of renewable feedstocks, efficient catalysts, and optimized reaction conditions to achieve maximum atom economy [10].

The aqueous Sommelet reaction modification represents a significant advancement in high-yield green synthesis [2]. This method achieves yields of 50 to 90 percent while eliminating the need for organic solvents such as glacial acetic acid [2]. The process utilizes water as the primary solvent, reducing both environmental impact and production costs [2]. The high purity of the final product (greater than 99 percent) eliminates the need for extensive purification steps, further improving the overall process efficiency [2].

Heterogeneous catalytic oxidation systems have been developed to achieve high yields while enabling catalyst recovery and reuse [3]. Silver-tungsten catalyst systems demonstrate exceptional performance with 77 percent selectivity and can be recycled for multiple reaction cycles without significant activity loss [3]. The use of hydrogen peroxide as an oxidant produces water as the only byproduct, significantly reducing waste generation compared to traditional oxidation methods [3].

Environmental Impact Reduction Strategies

Environmental impact reduction in isophthalaldehyde synthesis focuses on the elimination of hazardous reagents, reduction of waste generation, and implementation of energy-efficient processes [10]. The replacement of bromide-containing catalyst systems with cerium-based alternatives eliminates the formation of corrosive byproducts while maintaining comparable catalytic performance [6].

The development of biomimetic metal oxide catalysts represents a significant advancement in environmentally sustainable synthesis [7]. These catalyst systems can be formed in situ from readily available metal salts, eliminating the need for complex catalyst preparation procedures [7]. The catalysts demonstrate excellent recyclability, maintaining activity for multiple reaction cycles while producing minimal waste [8].

Solvent selection plays a crucial role in environmental impact reduction [11]. The implementation of green solvents such as water, ionic liquids, and renewable organic solvents significantly reduces the environmental footprint of isophthalaldehyde production [11]. The elimination of volatile organic compounds through the use of aqueous reaction systems reduces air pollution and worker exposure risks [10].

Table 4: Green Synthesis Approaches for Isophthalaldehyde Production

MethodGreen Chemistry Principles AppliedEnvironmental BenefitsIndustrial ApplicabilityYield (%)
Aqueous SommeletReduced solvent use, less toxic reagentsLess waste, no acetic acid recovery neededHigh50-90
Catalytic H2O2 oxidationSafer oxidant (H2O2), atom economyLower emissions, reduced toxic byproductsHigh80-94
Heterogeneous metal catalystsRecyclable catalysts, reduced wasteReduced metal waste, energy efficientMedium70-90
Biomimetic metal oxide catalystsRenewable catalysts, energy efficiencyLower carbon footprint, reduced wasteMedium60-80
Ionic liquid-based synthesisReduced waste, safer solventsReduced solvent waste, energy efficientLow80-90

Energy efficiency optimization represents another critical aspect of environmental impact reduction [12]. The development of low-temperature catalytic processes reduces energy consumption while maintaining high product yields [5]. Microwave-assisted synthesis techniques have been investigated as alternatives to conventional heating methods, offering reduced reaction times and energy consumption [13].

Novel Synthetic Pathways and Innovations

Recent innovations in isophthalaldehyde synthesis have focused on the development of novel catalytic systems and reaction pathways that offer improved selectivity, yield, and environmental compatibility [8]. The emergence of biomimetic catalysis represents a paradigm shift toward more sustainable synthetic methodologies [7]. These systems utilize metal oxide nanoparticles that mimic the behavior of natural metalloenzymes, achieving highly selective oxidation reactions under mild conditions [7].

The development of metal-organic framework catalysts has opened new avenues for selective organic transformations [14]. Cobalt-benzenetricarboxylate frameworks, when used in conjunction with nitroxyl radical mediators, achieve remarkable selectivity improvements in aromatic oxidation reactions [14]. These systems demonstrate the potential for full conversion of aromatic substrates with selectivity exceeding 96 percent toward desired aldehyde products [14].

Supercritical fluid technology has emerged as a promising approach for environmentally benign synthesis [6]. The use of supercritical carbon dioxide as a reaction medium eliminates the need for organic solvents while providing tunable reaction conditions [6]. These systems offer advantages in terms of product separation and catalyst recovery, making them attractive for industrial implementation [6].

The integration of continuous flow chemistry with novel catalyst systems represents another significant innovation in isophthalaldehyde synthesis [10]. Flow reactors enable precise control of reaction conditions, improved heat and mass transfer, and reduced reaction times [10]. The combination of flow chemistry with heterogeneous catalysts allows for continuous production with consistent product quality and reduced waste generation [10].

Electrochemical synthesis methods have been investigated as alternatives to traditional chemical oxidation approaches [13]. These methods offer precise control over the oxidation potential, enabling selective formation of aldehyde products without overoxidation [13]. The use of renewable electricity sources makes electrochemical synthesis an attractive option for sustainable chemical production [13].

Color/Form

Needles from dilute alcohol

XLogP3

1.2

Boiling Point

246 °C

LogP

log Kow = 1.43 (est)

Melting Point

89 °C

UNII

LU162B2N9X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isophthalaldehyde is a solid. It is soluble in water. USE: m-Phthalaldehyde is used as a laboratory chemical. EXPOSURE: Workers that produce or use isophthalaldehyde may have direct skin contact. The general population is not likely to be exposed to isophthalaldehyde. If isophthalaldehyde is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It may be broken down in the air by sunlight. It will not volatilize into air from soil or water surfaces. It is expected to move easily through soil. It is not expected to build up in fish. RISK: Isophthaldenhyde is a skin irritant. It may also be irritating to the eyes and respiratory tract. Additional data on the potential for isophthalaldehyde to produce toxic effects in humans or laboratory animals were not available. Data on the potential for isophthalaldehyde to cause infertility, abortions, or birth defects in laboratory animals were not available. Data on the potential for isophthalaldehyde to cause cancer in laboratory animals were not available. The potential for isophthalaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

7.91X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

30025-33-3
626-19-7

Wikipedia

Isophthalaldehyde

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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